5-Cyclopropylisoquinolin-1-ol

Lipophilicity Drug-likeness ADME profiling

5-Cyclopropylisoquinolin-1-ol (CAS 1552892-48-4) is the preferred building block for constructing 3-aryl-5-cyclopropyl-isoquinolin-1-one libraries targeting the Wnt signaling axis via PARP1, TNKS1, and TNKS2 inhibition. The 5-cyclopropyl group occupies a critical hydrophobic sub-pocket in the tankyrase NAD⁺-binding site — a spatial alignment lost with the 6-cyclopropyl positional isomer (CAS 1472041-31-8). Unlike the reduced 5-cyclopropylisoquinoline (CAS 2366260-57-1, 29% higher LogP, 61% lower TPSA, no HBD), this compound retains the lactam NH (HBD) and carbonyl (HBA) essential for kinase hinge-binding and CCR5 antagonist development. With fragment-like physicochemical properties (MW 185.22, LogP ~2.41, TPSA 32.86 Ų), it is ideally suited for NMR/SPR screening. Purchase this specific CAS to ensure target-validated SAR integrity — generic substitution invalidates binding data.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 1552892-48-4
Cat. No. B1432310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropylisoquinolin-1-ol
CAS1552892-48-4
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=CC3=C2C=CNC3=O
InChIInChI=1S/C12H11NO/c14-12-11-3-1-2-9(8-4-5-8)10(11)6-7-13-12/h1-3,6-8H,4-5H2,(H,13,14)
InChIKeyQMXCEACOLJJNPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropylisoquinolin-1-ol (CAS 1552892-48-4): Isoquinolinone Scaffold Procurement Guide


5-Cyclopropylisoquinolin-1-ol (CAS 1552892-48-4, also named 5-cyclopropyl-2H-isoquinolin-1-one) is a heterobicyclic small molecule (C₁₂H₁₁NO, MW 185.22) belonging to the isoquinolin-1(2H)-one family . The compound features a cyclopropyl substituent at the 5-position of the isoquinolinone core, conferring distinct steric and electronic properties compared to other positional isomers and oxidation-state analogs. Its computed physicochemical profile includes a calculated LogP of approximately 2.41 and a topological polar surface area (TPSA) of 32.86 Ų . The compound is commercially available at 98% purity from multiple suppliers and serves as a versatile building block for medicinal chemistry programs targeting PARP/tankyrase, CCR5, and kinase pathways [1].

Why 5-Cyclopropylisoquinolin-1-ol Cannot Be Replaced by Positional Isomers or Reduced Analogs


Substituting 5-cyclopropylisoquinolin-1-ol with its positional isomers (e.g., 6-cyclopropylisoquinolin-1-one, CAS 1472041-31-8) or oxidation-state analogs (e.g., 5-cyclopropylisoquinoline, CAS 2366260-57-1) introduces meaningful differences in key molecular properties. While positional isomers share identical calculated LogP (2.4055) and TPSA (32.86 Ų), the regiospecific placement of the cyclopropyl group dictates distinct steric accessibility and electronic distribution across the isoquinolinone ring, directly impacting structure-activity relationships (SAR) in target binding . More critically, the reduced 5-cyclopropylisoquinoline (CAS 2366260-57-1) lacks the carbonyl oxygen and exchangeable NH proton of the lactam tautomer, resulting in a 29.3% higher LogP (3.1122 vs. 2.4055), a 60.8% lower TPSA (12.89 vs. 32.86 Ų), and the complete loss of hydrogen bond donor capacity . These differences fundamentally alter solubility, permeability, and target recognition profiles, making generic substitution scientifically unjustified without re-validation of the intended application.

5-Cyclopropylisoquinolin-1-ol Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Reduction: 5-Cyclopropylisoquinolin-1-ol Exhibits a -22.7% Lower Computed LogP Versus the Reduced 5-Cyclopropylisoquinoline Analog

5-Cyclopropylisoquinolin-1-ol (CAS 1552892-48-4) has a computed LogP of 2.4055, which is 0.7067 log units lower than the reduced analog 5-cyclopropylisoquinoline (CAS 2366260-57-1, LogP 3.1122), representing a -22.7% reduction in calculated lipophilicity . This difference arises from the presence of the carbonyl oxygen and the lactam NH in the isoquinolin-1(2H)-one tautomer, which introduces polar character absent in the fully aromatic isoquinoline form. Lower LogP typically correlates with improved aqueous solubility and reduced non-specific protein binding, factors relevant for both biochemical assay performance and downstream ADME optimization .

Lipophilicity Drug-likeness ADME profiling

Polar Surface Area Differentiation: 2.55-Fold Higher TPSA Distinguishes 5-Cyclopropylisoquinolin-1-ol from Its Deoxy Analog

5-Cyclopropylisoquinolin-1-ol exhibits a computed TPSA of 32.86 Ų, which is 2.55-fold higher than the TPSA of 12.89 Ų for the reduced 5-cyclopropylisoquinoline analog . This substantial difference (ΔTPSA = +19.97 Ų) reflects the contribution of the carbonyl oxygen and the exchangeable NH proton in the lactam form. In drug discovery, TPSA values below 60-70 Ų are generally associated with good passive membrane permeability, while values below 140 Ų correlate with oral bioavailability; the 5-cyclopropylisoquinolin-1-ol TPSA of 32.86 Ų thus remains within the favorable range for permeability while offering enhanced solubility characteristics compared to the analog with lower TPSA .

Polar surface area Membrane permeability Oral bioavailability prediction

Hydrogen Bond Donor Capacity: The Lactam NH Proton Enables Target Interactions Unavailable to Reduced Isoquinoline Analogs

5-Cyclopropylisoquinolin-1-ol possesses one hydrogen bond donor (HBD, the lactam NH) and one hydrogen bond acceptor (HBA, the carbonyl oxygen), whereas the reduced analog 5-cyclopropylisoquinoline has zero HBD and one HBA . This HBD count difference (1 vs. 0) is functionally significant: the exchangeable NH proton can serve as a key pharmacophoric element in target binding, forming directional hydrogen bonds with backbone carbonyls or side-chain residues in protein targets. The isoquinolin-1(2H)-one scaffold is a recognized hinge-binding motif in kinase inhibitor design, where the lactam NH and C=O engage in conserved hydrogen bond interactions with the kinase hinge region [1].

Hydrogen bonding Target engagement Molecular recognition

5-Substituted Isoquinolin-1-one Scaffold: A Privileged Chemotype for PARP/Tankyrase Inhibitor Development

The 5-substituted isoquinolin-1-one scaffold, of which 5-cyclopropylisoquinolin-1-ol is a direct member, has been specifically claimed and exemplified in patent literature as a core template for designing inhibitors of PARP family enzymes (PARP1, TNKS1, TNKS2) and Wnt signaling modulators [1]. The patent US9388139 explicitly describes 3-aryl-5-substituted-2H-isoquinolin-1-one compounds, establishing that the 5-position substituent is a critical SAR vector for modulating tankyrase inhibitory potency and selectivity [1]. While specific IC₅₀ or Kᵢ values for the unelaborated 5-cyclopropylisoquinolin-1-ol building block are not publicly reported, its structural congruence with the patented pharmacophore positions it as a key synthetic intermediate for generating patent-relevant compound libraries [1]. In contrast, the 6-cyclopropyl positional isomer (CAS 1472041-31-8) lacks the same 5-substitution pattern that has been specifically optimized in these inhibitor programs [1][2].

PARP inhibition Tankyrase Wnt signaling Oncology

Commercially Equivalent Purity: 98% HPLC Purity Standard Across 5- and 6-Cyclopropyl Isoquinolinone Isomers

5-Cyclopropylisoquinolin-1-ol (CAS 1552892-48-4) is commercially supplied at 98% purity by major research chemical vendors, identical to the purity specification reported for the 6-cyclopropyl positional isomer (CAS 1472041-31-8, also 98%) . Both compounds share identical molecular formula (C₁₂H₁₁NO) and molecular weight (185.22 g/mol). This purity parity means that procurement decisions between these positional isomers should be driven by the regiospecific SAR requirements of the intended target rather than by differences in commercial quality. Notably, the 5-cyclopropyl isomer features the cyclopropyl group adjacent to the lactam carbonyl (peri-position), which may influence the reactivity and coupling efficiency in palladium-catalyzed cross-coupling reactions commonly employed for further elaboration of the isoquinolinone core .

Purity specification Procurement benchmark Quality control

5-Cyclopropylisoquinolin-1-ol: Evidence-Based Application Scenarios for Procurement Decision-Making


PARP/Tankyrase Inhibitor Library Synthesis

Based on the patent precedence for 5-substituted isoquinolin-1-ones as PARP1, TNKS1, and TNKS2 inhibitors [1], 5-cyclopropylisoquinolin-1-ol is the preferred building block for constructing 3-aryl-5-cyclopropyl-isoquinolin-1-one libraries targeting the Wnt signaling axis. The 5-cyclopropyl group provides a compact, metabolically stable alkyl substituent that can productively occupy hydrophobic sub-pockets in the tankyrase NAD⁺-binding site, as demonstrated by the broader 5-substituted isoquinolin-1-one SAR disclosed in US9388139 [1]. The 6-cyclopropyl isomer should not be substituted for this application, as the 6-position substitution pattern would misalign the cyclopropyl group relative to the hydrophobic pocket identified in tankyrase co-crystal structures [2].

CCR5 Antagonist Hit-to-Lead Optimization

The cyclopropyl-substituted isoquinoline chemotype has been classified within CCR5 antagonist patent families (WO2004055010A2), where the cyclopropyl group contributes to a defined hydrophobic interaction within the CCR5 transmembrane binding cavity [3]. 5-Cyclopropylisoquinolin-1-ol can serve as a synthetic intermediate for elaborating CCR5-targeted antagonists through functionalization at the 3-position or via N-alkylation of the lactam nitrogen. The presence of the hydrogen bond donor (lactam NH) and acceptor (C=O) provides two additional vectors for target engagement that are absent in the reduced isoquinoline analog , making the 1-ol form the appropriate choice for programs requiring these interaction capabilities.

Physicochemical Property-Driven Fragment-Based Screening

With computed LogP of 2.4055 and TPSA of 32.86 Ų, 5-cyclopropylisoquinolin-1-ol satisfies fragment-like physicochemical criteria (MW < 200, LogP < 3, TPSA < 60 Ų) and is thus suitable as a fragment for NMR- or SPR-based screening campaigns . The -22.7% lower LogP compared to 5-cyclopropylisoquinoline translates to substantially improved aqueous solubility at typical fragment screening concentrations (0.1-1 mM in phosphate-buffered saline with ≤5% DMSO). Laboratories should select this compound over the reduced analog when aqueous solubility at screening concentrations is a critical assay parameter.

Kinase Hinge-Binder Scaffold Development

The isoquinolin-1(2H)-one core is a recognized ATP-competitive kinase hinge-binding motif, where the lactam NH and carbonyl oxygen engage in a bidentate hydrogen bond network with the kinase hinge backbone [4]. The 5-cyclopropyl substituent provides a vector for accessing the solvent-exposed region or the ribose pocket, depending on the specific kinase target. Procurement of 5-cyclopropylisoquinolin-1-ol over 5-cyclopropylisoquinoline is essential for this application, as elimination of the HBD (NH) in the reduced form abolishes the key hinge-binding hydrogen bond interaction .

Quote Request

Request a Quote for 5-Cyclopropylisoquinolin-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.